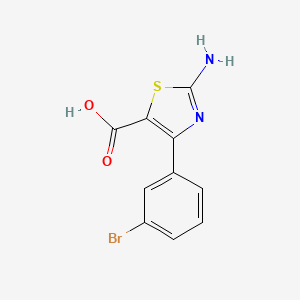

2-amino-4-(3-bromophenyl)-5-Thiazolecarboxylic acid

Description

2-Amino-4-(3-bromophenyl)-5-thiazolecarboxylic acid is a thiazole derivative characterized by an amino group at position 2, a 3-bromophenyl substituent at position 4, and a carboxylic acid group at position 5. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in a five-membered ring, often exhibiting diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . Its molecular formula is C₁₀H₇BrN₂O₂S, with a molecular weight of 299.15 g/mol.

Properties

IUPAC Name |

2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2S/c11-6-3-1-2-5(4-6)7-8(9(14)15)16-10(12)13-7/h1-4H,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTROLMSSOPTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(SC(=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromine-Mediated Substitution in Acidic Media

A patent describes brominating 2-amino-1,3,4-thiadiazole using bromine in an acidic aqueous solution (3–5% HCl) at ≤10°C, followed by oxidation with sodium hypochlorite. Although this method targets thiadiazoles, adapting it for thiazoles involves:

-

Dissolving 2-amino-4-phenyl-5-thiazolecarboxylic acid in dilute HCl.

-

Adding bromine dropwise at ≤10°C to minimize degradation.

-

Oxidizing intermediates with hypochlorite to stabilize the brominated product.

Optimized Parameters :

Yield : ~48–50% after alkaline precipitation (pH 6.5) and filtration.

Comparative Analysis of Synthetic Routes

Critical Considerations for Method Selection

Regioselectivity and Functional Group Compatibility

Introducing the 3-bromophenyl group demands precise control:

-

Hantzsch Synthesis : Ensures the bromophenyl group is incorporated during cyclization, avoiding post-synthesis modification.

-

Directed Bromination : Requires electron-donating groups on the phenyl ring to guide electrophilic substitution to the 3-position, which may necessitate protective groups for the carboxylic acid.

Solvent and Temperature Optimization

Chemical Reactions Analysis

Azo Coupling Reactions

This compound undergoes electrophilic diazo coupling at the C5 position of the thiazole ring when treated with diazonium salts. The reaction typically proceeds in ethanol with sodium acetate as a buffer at 0–5°C.

Example Reaction:

Reaction with diazotized p-aminoacetophenone yields 5-(4-acetylphenylazo)-2-amino-4-(3-bromophenyl)thiazole .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazonium salt of p-aminoacetophenone | Ethanol, NaOAc, 0–5°C | 5-(4-Acetylphenylazo)-2-amino-4-(3-bromophenyl)thiazole | 78% |

Key intermediates retain the 3-bromophenyl group, which stabilizes the thiazole ring during coupling. IR and ¹H-NMR confirm azo bond formation (ν~1669 cm⁻¹ for C=O; δ 8.62 ppm for NH₂) .

Nucleophilic Substitution Reactions

The amino and carboxylic acid groups facilitate nucleophilic substitutions, particularly with amines and alkanolates.

Amide Formation

Reaction with chloroacetyl chloride in 1,4-dioxane and triethylamine produces 2-chloro-N-[4-(3-bromophenyl)thiazol-2-yl]acetamide, which further reacts with aliphatic amines (e.g., morpholine) under reflux in DMF .

Alkanolysis

Treatment with sodium methanolate in methanol substitutes the chloride group with methoxy, forming 2-methoxy derivatives. This reaction is critical for modifying solubility and bioavailability .

Condensation with Thiourea

In acidic media (HCl or HBr), the compound reacts with thiourea to form 2-amino-4-(3-bromophenyl)thiazole-5-carbothioamide. This reaction exploits the electrophilic character of the thiazole ring .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea | HCl, reflux | 5-Carbothioamide derivative | 68% |

Sulfonamide Formation

Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in dichloromethane and pyridine yields sulfonamide derivatives. These derivatives are potent inhibitors of metallo-β-lactamase enzymes .

| Reactants | Conditions | Product | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Benzenesulfonyl chloride | DCM, pyridine, RT | 5-Sulfonamide-thiazolecarboxylic acid | 2.00 ± 0.12 |

Scientific Research Applications

Pharmaceutical Applications

-

Antibacterial Activity :

- Research indicates that derivatives of thiazolecarboxylic acids exhibit antibacterial properties. For instance, compounds with similar structures have been identified as inhibitors of metallo-β-lactamase (MBL) enzymes, which are responsible for antibiotic resistance in bacteria . The application of 2-amino-4-(3-bromophenyl)-5-thiazolecarboxylic acid in this context could lead to the development of new antibiotics.

- Anti-inflammatory Properties :

-

Cancer Research :

- The compound's ability to modulate cellular pathways makes it a candidate for cancer therapy. Thiazole derivatives have been investigated for their role in inhibiting tumor growth and inducing apoptosis in cancer cells . Specific studies are needed to evaluate the efficacy of this compound in various cancer models.

Data Table: Summary of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Antibacterial Activity | Inhibits MBL enzymes | Potential for developing new antibiotics |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | May benefit arthritis and inflammatory diseases |

| Cancer Research | Modulates cellular pathways; inhibits tumor growth | Investigated for apoptosis induction in cancer cells |

Case Studies

-

Antibacterial Efficacy :

A study published in Medicinal Chemistry Research highlighted the synthesis of thiazole derivatives and their evaluation against resistant bacterial strains. The findings indicated that certain modifications to the thiazole structure enhanced antibacterial activity, suggesting that this compound could be optimized for similar effects . -

Anti-inflammatory Mechanisms :

Research on thiazole derivatives demonstrated their ability to inhibit NF-kB signaling pathways, leading to decreased production of inflammatory mediators. This mechanism was explored in vitro and showed promising results that could be applicable to this compound .

Mechanism of Action

The mechanism of action of 2-amino-4-(3-bromophenyl)-5-Thiazolecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways. In cancer research, it may induce apoptosis by activating caspases or disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular weights, and properties of 2-amino-4-(3-bromophenyl)-5-thiazolecarboxylic acid and analogous compounds:

Key Research Findings

Electronic and Steric Effects

- Bromine Position: The meta (3-bromo) vs. para (4-bromo) substitution on the phenyl ring (e.g., in compounds from and ) significantly impacts electronic and steric interactions.

- Functional Groups : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility and acidity (pKa ~2–3) compared to ester analogs (e.g., ethyl esters in ), which are more lipophilic and suitable for membrane penetration .

Biological Activity

2-Amino-4-(3-bromophenyl)-5-thiazolecarboxylic acid is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a thiazole ring substituted with an amino group and a bromophenyl moiety. The synthesis typically involves the reaction of 3-bromobenzaldehyde with thioamide derivatives under acidic conditions, followed by carboxylation to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. It has been reported to interact with DNA, leading to disruption of replication processes.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| OVCAR-3 (Ovarian) | 12 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial activity is thought to result from the disruption of bacterial cell wall synthesis and interference with protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 128 µg/mL | Bactericidal |

Case Studies

- Antitumor Activity in Vivo : A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to controls. The reduction was attributed to increased apoptosis and decreased angiogenesis within the tumors.

- Synergistic Effects with Other Drugs : In combination therapy studies, this compound showed enhanced efficacy when used alongside established chemotherapeutics like doxorubicin, suggesting potential for use in combination regimens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-4-(3-bromophenyl)-5-thiazolecarboxylic acid, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-bromoketones, followed by hydrolysis. For optimization, employ a factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. Statistical methods like ANOVA can isolate factors affecting yield, as demonstrated in reaction optimization studies . Evidence from analogous brominated thiazole syntheses suggests using trifluoroacetic acid (TFA) and NaNO₂ for efficient carboxyl group introduction .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of / NMR (to confirm aromatic and thiazole protons), FT-IR (for carboxylic acid and amine groups), and mass spectrometry (for molecular ion validation). Conflicting data (e.g., unexpected splitting in NMR) should be addressed by cross-referencing with computational predictions (DFT-based chemical shift calculations) or repeating synthesis under controlled conditions to rule out impurities .

Q. What purification strategies are recommended to isolate high-purity this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) effectively separates polar byproducts. Recrystallization using ethanol/water mixtures enhances purity, as seen in similar carboxylic acid derivatives . Confirm purity via HPLC (>98% by area normalization) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions involving the bromophenyl group?

- Methodological Answer : Density Functional Theory (DFT) can model transition states and activation energies for bromine displacement. Calculate Fukui indices to identify electrophilic sites on the bromophenyl ring. Pair computational results with experimental kinetics (e.g., monitoring substitution rates via NMR with fluorine-containing nucleophiles) to validate predictions. This approach aligns with ICReDD’s reaction design framework .

Q. What experimental strategies are recommended for investigating the compound’s stability under varying pH and temperature conditions during catalytic applications?

- Methodological Answer : Conduct accelerated stability studies using a response surface methodology (RSM). Vary pH (2–12), temperature (25–80°C), and incubation time (1–30 days). Monitor degradation via LC-MS and identify degradation products. For catalytic applications, correlate stability with reaction turnover numbers (TONs) to assess practical utility .

Q. How do structural modifications (e.g., substituent variation on the phenyl or thiazole rings) influence the compound’s electronic properties and biological activity?

- Methodological Answer : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 4-position of the phenyl ring. Use cyclic voltammetry to measure redox potentials and computational tools (e.g., HOMO-LUMO gap analysis) to predict electronic effects. Pair with in vitro assays (e.g., enzyme inhibition) to establish structure-activity relationships (SAR). Comparative studies with derivatives like 4-phenyl-2-pyridylthiazolecarboxylic acids provide precedents .

Q. How should researchers resolve contradictions in observed vs. theoretical spectral data (e.g., unexpected coupling constants in NMR)?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and tautomeric equilibria, which can alter splitting patterns. Use 2D NMR (COSY, HSQC) to confirm connectivity. For persistent discrepancies, collaborate with computational chemists to simulate spectra under varying conditions, as demonstrated in heterocyclic compound studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.